![molecular formula C11H12ClNO3S B15057225 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminophenol with β-diketones in the presence of a Brønsted acid and CuI catalyst . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters .
Industrial Production Methods
Industrial production methods for benzoxazoles often employ green chemistry principles. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported . This method not only provides high yields but also minimizes environmental impact.
化学反応の分析
Types of Reactions
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoxazoles, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.
科学的研究の応用
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
- 2-(1-Chloroethyl)benzoxazole
- 2-(1-Chloroethyl)-5-methylbenzoxazole
- 2-(1-Chloroethyl)-5-(methylsulfonyl)benzoxazole
Uniqueness
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is unique due to the presence of both chloroethyl and ethylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The ethylsulfonyl group, in particular, enhances the compound’s solubility and stability, which can be advantageous in pharmaceutical formulations .
特性
分子式 |
C11H12ClNO3S |
|---|---|
分子量 |
273.74 g/mol |
IUPAC名 |
2-(1-chloroethyl)-5-ethylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3H2,1-2H3 |
InChIキー |
YDHSLPBCBZICNS-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
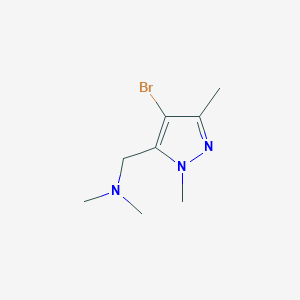
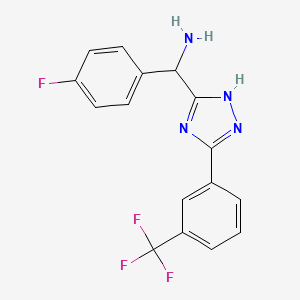
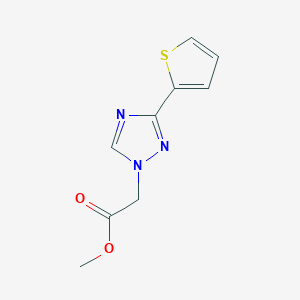

![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)
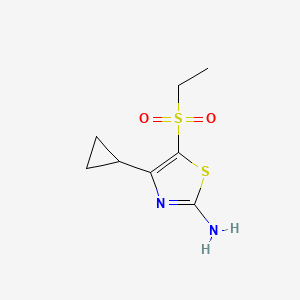
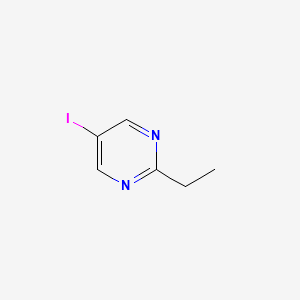
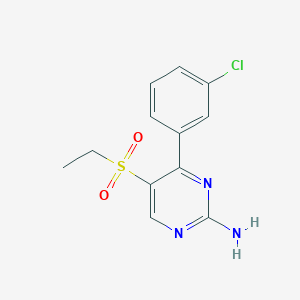
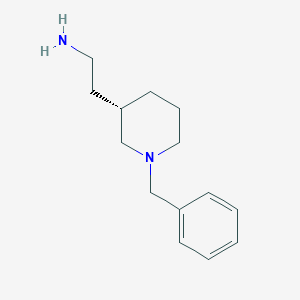
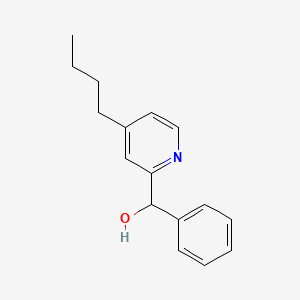
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
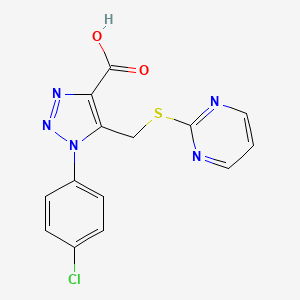
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)
